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  • Product: 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL
  • CAS: 1881321-75-0

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL: A Proposed Mechanism and Framework for Investigation

Abstract While no direct studies on 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL currently exist in published literature, its core structure, a substituted pyridin-4-ol, is a privileged scaffold found in a class of potent enz...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While no direct studies on 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL currently exist in published literature, its core structure, a substituted pyridin-4-ol, is a privileged scaffold found in a class of potent enzyme inhibitors. This technical guide synthesizes information from structurally related compounds to propose a plausible mechanism of action for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. We provide a detailed in vitro framework designed to rigorously test this hypothesis, from initial target engagement and enzymatic inhibition to downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting the hypoxia signaling pathway.

Introduction: Structural Rationale for a Hypothesized Mechanism

The molecule 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL belongs to the pyridin-4-ol class of heterocyclic compounds. This chemical family is notable in medicinal chemistry for its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various chemical transformations.[1] Crucially, many substituted pyridin-4-ol derivatives have been identified as potent inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, a prominent example being the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[2]

HIF is a master transcriptional regulator that orchestrates cellular responses to low oxygen conditions (hypoxia).[3][4] Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent rapid degradation by the proteasome.[5][6] In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[5][7]

Small molecule inhibitors of PHDs can mimic the hypoxic state by blocking HIF-α hydroxylation, thereby stabilizing HIF-α under normoxic conditions.[8][9] This mechanism is the basis for a new class of oral drugs, known as HIF-PHIs, used to treat anemia associated with chronic kidney disease by stimulating endogenous erythropoietin (EPO) production.[8][10]

Given the structural features of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, we hypothesize that it functions as a competitive inhibitor of PHD enzymes, leading to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes.

Proposed Molecular Mechanism of Action

We propose that 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL acts as an inhibitor of PHD enzymes (primarily PHD1, PHD2, and PHD3). The mechanism is predicated on its ability to bind to the active site of the PHD enzyme, likely chelating the essential Fe(II) ion and competing with the co-substrate 2-oxoglutarate.[2][11] This inhibitory action blocks the prolyl hydroxylation of HIF-α subunits.

The key downstream events following PHD inhibition are:

  • HIF-α Stabilization: Unhydroxylated HIF-α evades recognition by pVHL, thus escaping proteasomal degradation and accumulating within the cell.[5]

  • Nuclear Translocation: Stabilized HIF-α translocates from the cytoplasm to the nucleus.[6]

  • Dimerization and DNA Binding: In the nucleus, HIF-α dimerizes with the constitutively expressed HIF-1β subunit.[7] This active heterodimer then binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[12][13]

  • Gene Transcription: Binding of the HIF complex to HREs initiates the transcription of a host of genes that mediate adaptive responses to hypoxia, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[14][15]

The following diagram illustrates this proposed signaling cascade.

HIF_Pathway_Inhibition cluster_normoxia Normoxia (No Inhibitor) cluster_inhibition Normoxia + 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL PHD_active PHD (Active) Requires O₂, Fe²⁺, 2-OG OH_HIF Hydroxylated HIF-1α PHD_active->OH_HIF HIF_alpha_N HIF-1α HIF_alpha_N->PHD_active Hydroxylation VHL pVHL OH_HIF->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Compound Pyridin-4-OL Inhibitor PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibition HIF_alpha_I HIF-1α (Stabilized) Nucleus Nucleus HIF_alpha_I->Nucleus Translocation HIF_complex HIF-1α/β Complex Nucleus->HIF_complex Dimerization HIF_beta HIF-1β HRE HRE (DNA) HIF_complex->HRE Binding Target_Genes Target Gene Transcription (VEGF, EPO, etc.) HRE->Target_Genes

Caption: Proposed mechanism of HIF-1α stabilization by a pyridin-4-ol inhibitor.

In Vitro Experimental Framework

To validate the proposed mechanism of action, a tiered series of in vitro experiments is required. This section provides detailed, self-validating protocols.

Tier 1: Target Engagement and Enzymatic Inhibition

The initial step is to confirm direct inhibition of the PHD enzymes.

3.1.1. PHD2 Enzymatic Assay (Biochemical)

This assay directly measures the enzymatic activity of recombinant human PHD2, the primary isoform responsible for regulating HIF-α in normoxia.[16] An antibody-based proximity assay is a robust method.[2]

Experimental Protocol:

  • Reagents: Recombinant human PHD2, a biotinylated HIF-1α peptide substrate (containing the key proline residue for hydroxylation), 2-oxoglutarate, Fe(II), ascorbate, anti-hydroxy-prolyl-HIF-1α antibody conjugated to an acceptor bead, and streptavidin-coated donor beads.

  • Procedure: a. Prepare a dilution series of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL (e.g., from 1 nM to 100 µM) in assay buffer. b. In a 384-well plate, combine the PHD2 enzyme, HIF-1α peptide, Fe(II), and ascorbate. c. Add the test compound or vehicle control (DMSO). d. Initiate the reaction by adding 2-oxoglutarate. e. Incubate at room temperature for a predetermined time (e.g., 60 minutes). f. Stop the reaction and add the detection reagents (antibody-acceptor beads and streptavidin-donor beads). g. Incubate in the dark to allow for bead proximity binding. h. Read the signal on a suitable plate reader.

  • Data Analysis: The signal is inversely proportional to inhibitor potency. Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Causality and Validation: This cell-free assay isolates the interaction between the compound and the enzyme, confirming direct target inhibition. A dose-dependent decrease in signal validates the inhibitory activity. Known PHD inhibitors (e.g., Daprodustat, Roxadustat) should be run as positive controls.[17]

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Vadadustat15.3611.837.63
Daprodustat3.522.25.5
Molidustat480280450
Hypothetical Data for Test Compound 50 35 75
Table 1: Example IC₅₀ values for known HIF-PHD inhibitors against the three human PHD isoforms.[17] This data is crucial for determining the appropriate concentration range for subsequent cell-based experiments.
Tier 2: Cellular Target Engagement and Downstream Signaling

These experiments confirm that the compound can enter cells and elicit the expected biological response.

3.2.1. HIF-1α Stabilization by Western Blot

This is the foundational assay to demonstrate the cellular effect of PHD inhibition.[4][9]

Western_Blot_Workflow A 1. Cell Culture (e.g., HeLa, U2OS, Hep3B) B 2. Compound Treatment (Dose-response, time-course) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary Ab: anti-HIF-1α) (Secondary Ab: HRP-conj.) F->G H 8. Chemiluminescent Detection & Imaging G->H

Caption: Standard workflow for Western Blot analysis of HIF-1α protein levels.

Experimental Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., U2OS, HeLa, or Hep3B) and allow cells to adhere overnight.

  • Treatment: Treat cells with a dose-response of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL for a fixed time (e.g., 4-6 hours). A time-course experiment can also be performed.[17][18]

  • Lysis: Wash cells with ice-cold PBS and lyse them directly in RIPA buffer containing protease and phosphatase inhibitors. It is critical to perform this step quickly to prevent post-lysis degradation of HIF-1α.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Immunoblotting: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA). d. Incubate with a primary antibody against HIF-1α. e. Incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Data Analysis: Quantify band intensity using densitometry. A clear, dose-dependent increase in the HIF-1α band relative to the loading control confirms stabilization.

Causality and Validation: Observing HIF-1α accumulation in normoxic conditions directly links the compound's activity to the inhibition of its degradation pathway. The short half-life of HIF-1α (~5-8 minutes) means its detection is a sensitive indicator of PHD inhibition.[6]

3.2.2. HRE-Driven Reporter Gene Assay

This assay quantifies the transcriptional activity of the stabilized HIF-1α/β complex.[9]

Experimental Protocol:

  • Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs. Co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with a dose-response of the test compound.

  • Lysis and Assay: After a suitable incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to vehicle-treated cells and determine the EC₅₀ value.

Causality and Validation: This functional assay confirms that the stabilized HIF-1α is transcriptionally active. A dose-dependent increase in luciferase activity demonstrates a complete, functional response from target engagement to gene transcription.

AssayEndpointPurposeExample Cell Line
Western Blot HIF-1α Protein LevelDirect measure of protein stabilizationU2OS, Hep3B
Reporter Assay Luciferase ActivityMeasure of HIF transcriptional activityHEK293T
RT-qPCR Target Gene mRNAQuantify endogenous gene upregulationHepG2, HK-2
Table 2: Summary of key cell-based assays for characterizing HIF-PHD inhibitors.
Tier 3: Measurement of Endogenous Target Gene Expression

The final step is to verify that the compound upregulates the expression of physiologically relevant, endogenous HIF target genes.

3.3.1. Quantitative Real-Time PCR (RT-qPCR)

This technique measures the mRNA levels of HIF target genes like VEGF and EPO.[5]

RT_qPCR_Workflow A 1. Cell Treatment B 2. RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR (with gene-specific primers) C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: Experimental workflow for RT-qPCR analysis of target gene expression.

Experimental Protocol:

  • Cell Culture and Treatment: Treat a relevant cell line (e.g., HepG2 for EPO, HK-2 for renal context) with the test compound for an appropriate duration (e.g., 16-24 hours).

  • RNA Isolation: Extract total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (VEGF, EPO, CA9) and a housekeeping gene (GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Causality and Validation: Demonstrating the upregulation of well-established HIF target genes provides the ultimate functional validation of the proposed mechanism of action in a physiological context.[19] This links the initial enzymatic inhibition to a therapeutically relevant cellular outcome.

Conclusion and Future Directions

The structural characteristics of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL strongly suggest its potential as an inhibitor of HIF prolyl hydroxylase enzymes. The in vitro framework detailed in this guide provides a comprehensive, step-by-step approach to rigorously test this hypothesis. Successful validation through these assays—demonstrating direct enzymatic inhibition, cellular HIF-1α stabilization, and subsequent upregulation of target genes—would provide a robust foundation for further preclinical development. Future studies could explore isoform selectivity (PHD1/2/3), off-target effects against other 2-OG oxygenases, and advance the compound into in vivo models of diseases such as renal anemia.

References

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?PMC.
  • Hypoxia-Inducible Factor-Prolyl Hydroxylase Domain Inhibitors to Treat Anemia in Chronic Kidney Disease.Karger Publishers.
  • HIF prolyl-hydroxylase inhibitor.Wikipedia.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
  • Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors.BenchChem.
  • Measuring HIF-1α Stabilization in Response to Small Molecule Treatment: Applic
  • Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model.PMC.
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.SciSpace.
  • Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols.BenchChem.
  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
  • Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model.MDPI.
  • Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond.Bio-Techne.
  • VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells.Journal of Experimental Medicine.
  • The combined effect with EPO and VEGF in retinal angiogenesis.IOVS | ARVO Journals.
  • Stabilization of HIF-α through cellular inhibition of HIF prolyl...
  • Divergent regulation of vascular endothelial growth factor and of erythropoietin gene expression in vivo.PubMed.
  • Real-Time Imaging of HIF-1a Stabilization and Degrad
  • Enhancement of gene expression under hypoxic conditions using fragments of the human vascular endothelial growth factor and the erythropoietin genes.PubMed.
  • Hypoxia-inducible gene expression system using the erythropoietin enhancer and 3'-untranslated region for the VEGF gene therapy.PubMed.
  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic str

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Exploratory

A Technical Guide to Characterizing the Protein Binding Profile of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

Abstract This technical guide provides a comprehensive, methodology-focused framework for elucidating the protein binding characteristics of the novel small molecule, 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL. In the absen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, methodology-focused framework for elucidating the protein binding characteristics of the novel small molecule, 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL. In the absence of pre-existing literature, this document serves as a strategic workflow for researchers, scientists, and drug development professionals. It outlines a logical progression of experiments, from initial in silico target prediction to rigorous biophysical characterization and confirmation of cellular target engagement. Each section details the causality behind experimental choices, provides validated, step-by-step protocols, and explains the interpretation of resulting data. The objective is to equip research teams with the scientific rationale and practical methodologies required to fully characterize the molecular interactions of this, or any, novel chemical entity.

Introduction: The Molecule and the Mission

The compound 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is a substituted pyridin-4-ol derivative.[1] The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a wide range of protein classes, including kinases and metalloenzymes.[2] Understanding the specific protein interactions of this molecule is a critical step in drug discovery, providing insights into its mechanism of action, potential therapeutic efficacy, and off-target effects.[3]

This guide presents a systematic, multi-faceted approach to define the binding profile of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, beginning with broad, hypothesis-generating techniques and progressively focusing on quantitative, high-resolution analysis of specific interactions.

Molecular Profile: 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

Property Value Reference
CAS Number 1881321-75-0 [1]
Molecular Formula C₁₀H₁₂ClNO₂ [1]
Molecular Weight 213.66 g/mol [4]

| Structure | (Image of chemical structure would be placed here) | |

Phase 1: Hypothesis Generation - Identifying Potential Protein Targets

The initial challenge with a novel compound is to identify its potential protein binding partners from the tens of thousands of proteins in the human proteome. This phase employs complementary computational and experimental approaches to generate a list of credible target candidates.

In Silico Target Prediction

Computational, or in silico, methods serve as a cost-effective and rapid first step to develop hypotheses by comparing the molecule's structure against vast databases of known protein targets and ligands.[5][6][7] These methods can significantly narrow the scope for subsequent experimental validation.[6]

Workflow Rationale: The strategy involves using both ligand-based and structure-based approaches. Ligand-based methods identify proteins known to bind molecules with similar shapes and chemical features. Structure-based methods, such as molecular docking, predict how the compound might physically fit into the binding sites of known protein structures.[7]

  • Compound Preparation: Generate a 3D conformer of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL and calculate its physicochemical properties (e.g., logP, TPSA, hydrogen bond donors/acceptors).

  • Ligand-Based Screening: Submit the compound's structure to similarity search platforms (e.g., ChEMBL, PubChem) and pharmacophore screening tools. This will identify known proteins that bind to structurally analogous compounds.

  • Structure-Based Screening (Reverse Docking): Screen the compound against a library of 3D protein structures (e.g., Protein Data Bank). This involves docking the ligand into the binding sites of numerous proteins and scoring the predicted binding poses to estimate binding free energy.

  • Target Prioritization: Consolidate the results from both approaches. Prioritize proteins that are identified by multiple methods and are biologically relevant to a potential therapeutic area. Rank targets based on docking scores, pharmacophore fit, and literature-based evidence.

Experimental Target Identification: Affinity-Based Proteomics

To complement computational predictions, an unbiased experimental approach is essential to identify binding partners directly from a complex biological sample, such as a cell lysate.[8] Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.[9]

Workflow Rationale: This method involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners ("prey") from a proteome.[10][11] A control experiment using excess free compound is crucial to distinguish specific binders from non-specific background proteins.[12]

  • Probe Synthesis: Synthesize an analog of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A position distal from key functional groups should be chosen for linker attachment to minimize disruption of protein binding.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., HEK293 for general screening) and prepare a native, non-denatured cell lysate. Determine total protein concentration.

  • Affinity Pulldown:

    • Test Condition: Incubate the cell lysate with the compound-conjugated beads.

    • Control Condition: Pre-incubate the cell lysate with a high concentration of free 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL before adding the compound-conjugated beads.

  • Washing: Wash the beads extensively with a mild buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Subject the eluates from both test and control conditions to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the test condition compared to the control condition. These are high-confidence binding candidates.

AP_MS_Workflow cluster_prep Preparation cluster_analysis Analysis Lysate Cell Lysate Incubate_Test Incubate: Lysate + Beads Lysate->Incubate_Test Incubate_Control Incubate: Lysate + Free Cmpd, then + Beads Lysate->Incubate_Control Beads Compound-conjugated Beads Beads->Incubate_Test FreeCmpd Free Compound (Control) FreeCmpd->Incubate_Control Wash Wash Beads Incubate_Test->Wash Incubate_Control->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Elute->MS Data Identify Enriched Proteins MS->Data ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Purified Protein Buffer Dialysis Buffer Protein->Buffer Dialyze Compound Compound Compound->Buffer Dissolve Load Load Protein into Cell, Compound into Syringe Titrate Inject Compound into Protein Load->Titrate Measure Measure Heat Change (Thermogram) Titrate->Measure Plot Plot Binding Isotherm Measure->Plot Fit Fit Data to Model Plot->Fit Thermo Determine: KD, n, ΔH, ΔS Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Phase 3: In-Cell Validation of Target Engagement

Confirming that a compound binds its intended target in the complex, physiological environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing this cellular target engagement. [13][14] Workflow Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. [14][15][16]By treating cells with the compound and then heating them across a temperature gradient, one can observe a "thermal shift" in the melting temperature of the target protein, which is direct evidence of binding. [16]

  • Cell Treatment: Treat intact cultured cells with either vehicle (e.g., DMSO) or a desired concentration of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3-8 minutes). [15][16]3. Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet). [15]4. Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein remaining at each temperature using a protein-specific detection method, typically Western Blotting.

  • Data Analysis:

    • For both vehicle- and compound-treated samples, plot the percentage of soluble protein against temperature to generate melting curves.

    • A shift in the curve to the right for the compound-treated sample indicates protein stabilization and confirms target engagement.

    • An isothermal dose-response experiment can also be performed at a fixed temperature to determine a cellular EC₅₀ for binding.

Conclusion and Forward Look

This guide outlines a rigorous, multi-phase strategy for the comprehensive characterization of the protein binding profile of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL. By systematically progressing from broad target identification to precise quantitative biophysics and finally to cellular validation, researchers can build a high-confidence data package. This information is foundational for understanding the compound's mechanism of action, guiding lead optimization efforts, and ultimately predicting its biological effects. The described workflows, while presented in the context of a specific molecule, represent a universal and robust framework for the study of any novel small molecule-protein interaction in modern drug discovery.

References

  • Kamal, Z., & Khan, I. (2020). Computational/in silico methods in drug target and lead prediction. PubMed. [Link]

  • Creative Diagnostics. (n.d.). Protein Binding Assays. Creative Diagnostics. [Link]

  • Li, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • Sato, T., & Yuki, H. (2022). Application of in Silico Technologies for Drug Target Discovery and Pharmacokinetic Analysis. PubMed. [Link]

  • Vivian, J., & Callan, M. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • Sahoo, B., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • ResearchGate. (2025). (PDF) In silico methods for drug-target interaction prediction. ResearchGate. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Leader, A. M., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. [Link]

  • ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins. ResearchGate. [Link]

  • Das, S. (2016). Identification of protein binding partners of small molecules using label-free methods. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]

  • Brophy, M. B., et al. (2017). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. PMC. [Link]

  • Chodera, J. D., & Tielker, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. ResearchGate. [Link]

  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Springer Protocols. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Nature. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Fredolini, C., & Luchini, A. (2013). Emerging Affinity-Based Techniques in Proteomics. PMC. [Link]

  • Spartan Tutorials. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Friman, T., et al. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]

  • LaCava, J., et al. (2018). Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. Taylor & Francis Online. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]

  • Reissig, H.-U., & Zimmer, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Heterocycles. [Link]

  • IP India. (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. IP India. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol: An In-Depth Technical Guide

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction

Substituted pyridin-4-ols are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse biological activities. The target molecule, 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol, features a unique combination of a chlorinated pyridine core, a cyclopentyloxy ether linkage, and a hydroxyl group, making it a promising scaffold for the development of novel therapeutic agents. This guide outlines a robust and reproducible two-step synthesis of this compound, commencing from the commercially available starting material, 2,3-dichloropyridin-4-ol. The synthetic strategy involves a selective O-alkylation via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3]

Reaction Scheme

The synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol is achieved through the following reaction sequence:

Reaction_Scheme cluster_reactants Starting Materials cluster_product Final Product Start 2,3-Dichloropyridin-4-ol Intermediate Sodium 2,3-dichloro-4-pyridinoxylat Start->Intermediate Step 1: Deprotonation Base Base (e.g., NaH) Solvent1 Solvent (e.g., DMF) CyclopentylBromide Cyclopentyl Bromide Product 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol Intermediate->Product Step 2: O-Alkylation Experimental_Workflow A 1. Dissolve 2,3-dichloropyridin-4-ol in anhydrous DMF B 2. Cool to 0°C and add NaH portion-wise A->B C 3. Stir to form sodium alkoxide B->C D 4. Add cyclopentyl bromide dropwise C->D E 5. Heat to 60-70°C and monitor by TLC D->E F 6. Work-up: Quench with water, extract with diethyl ether E->F G 7. Wash organic layer with NaHCO3 and brine F->G H 8. Dry with MgSO4 and concentrate G->H I 9. Purify by column chromatography H->I J 10. Characterize the final product I->J

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Application

Application Note: 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol as a Versatile Precursor in Advanced Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0) Introduction & Chemical Profiling In the development of complex active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0)

Introduction & Chemical Profiling

In the development of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—highly functionalized pyridine scaffolds are invaluable. 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol is a specialized, multi-vector building block[1]. Its unique 2,3,4-trisubstitution pattern provides a programmable scaffold that allows for sequential, chemoselective functionalization without the need for excessive protecting group manipulations.

Mechanistic Insights & Reactivity Mapping

The synthetic utility of this precursor stems from the orthogonal reactivity of its functional groups, which must be carefully manipulated based on their electronic and steric properties:

  • C4-Hydroxyl (Tautomeric Core): The C4-OH exists in tautomeric equilibrium with its 4-pyridone form. It can be kinetically trapped via O-sulfonylation (e.g., triflation) to generate a highly reactive electrophilic center[2].

  • C3-Chloro (Electron-Rich Halide): Flanked by an electron-donating alkoxy group at C2 and an oxygen substituent at C4, the C3-Cl bond is electronically deactivated. This creates a massive disparity in oxidative addition rates between a C4-triflate and the C3-chloride, enabling perfectly chemoselective cross-coupling at C4[3].

  • C2-Cyclopentyloxy (Steric Shield & Masked Carbonyl): The bulky cyclopentyl group provides necessary lipophilicity for cell permeability in drug design and sterically shields the C3 position during early-stage couplings. Post-functionalization, it can be cleaved under strongly acidic conditions (e.g., TFA or BBr3) to reveal a 2-pyridone hydrogen-bond donor/acceptor motif.

ReactivityMap Center 3-Chloro-2-(cyclopentyloxy) pyridin-4-ol C4 C4-OH Group Activation & Coupling Center->C4 Tf2O / Pyridine C3 C3-Cl Group Late-Stage Coupling Center->C3 Pd-Catalysis (Late) C5 C5 Position Electrophilic Substitution Center->C5 NBS / NIS C2 C2-O-Cyclopentyl Steric Shield & Ether Center->C2 Acidic Cleavage

Reactivity map of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol showing orthogonal functionalization.

Experimental Protocols

To utilize this precursor effectively, a self-validating workflow must be established. The following protocols detail the chemoselective activation of the C4 position followed by sequential cross-coupling.

Protocol A: Chemoselective C4-Activation (Triflation)

Causality: To activate the C4 position for palladium-catalyzed cross-coupling, the hydroxyl group is converted to a trifluoromethanesulfonate (triflate)[4]. Triflic anhydride (Tf2O) is used at -78 °C to ensure kinetic O-triflation over N-triflation. Pyridine is selected as a mild base to sponge the generated triflic acid, preventing the premature cleavage of the acid-sensitive cyclopentyloxy ether[2].

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add anhydrous pyridine (2.0 equiv) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv) dropwise over 15 minutes to control the exotherm.

  • Stir the mixture at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (hexanes/EtOAc) to yield the C4-triflate intermediate.

Protocol B: Chemoselective C4-Suzuki-Miyaura Cross-Coupling

Causality: The intermediate now possesses two leaving groups (C4-OTf and C3-Cl). Palladium(0) undergoes oxidative addition into the C-OTf bond orders of magnitude faster than into the electron-rich C3-Cl bond. Using [Pd(dppf)Cl2] ensures complete chemoselectivity for the C4 position, leaving the C3-chloride intact for late-stage diversification[3].

Step-by-Step Methodology:

  • In a glovebox, charge a vial with the C4-triflate intermediate (1.0 equiv), an aryl/heteroaryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).

  • Seal the vial, remove from the glovebox, and add degassed 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Heat the reaction mixture to 80 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Concentrate the filtrate and purify via silica gel chromatography to isolate the C4-substituted, C3-chloro product.

Workflow Start Precursor (1.0 eq) Step1 C4-Triflation (Tf2O, Pyridine) Start->Step1 Intermediate C4-Triflate Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd(dppf)Cl2, Base) Intermediate->Step2 Product C4-Substituted Product Step2->Product

Experimental workflow for the chemoselective C4-activation and Suzuki cross-coupling.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics and chemoselectivity profiles for the sequential functionalization of the precursor.

Reaction StepReagents & CatalystTemp (°C)Time (h)Expected Yield (%)Chemoselectivity Profile
1. C4-Triflation Tf2O, Pyridine, DCM-78 to 0285 – 92%>99% (O- vs N-triflation)
2. C4-Suzuki Coupling Pd(dppf)Cl2, K2CO3, Boronic Acid801278 – 88%>95% (C4-OTf vs C3-Cl)
3. C3-Amination (Late) Pd2(dba)3, BrettPhos, NaOtBu1001865 – 75%N/A (Requires activated ligand)

References

  • Mechanistic Grounding: Pyridyl Triflate Cross-Coupling Title: Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates Source: PubMed Central (PMC) / Journal of Organic Chemistry URL:[Link]

  • Mechanistic Grounding: Chemoselective Halide vs. Triflate Coupling Title: Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions Source: Chemistry – An Asian Journal URL:[Link]

  • Mechanistic Grounding: Hydroxypyridine Activation Title: N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling Source: PubMed Central (PMC) / Journal of the American Chemical Society URL:[Link]

Sources

Method

In vivo dosing guidelines for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

An Application Guide for the In Vivo Administration of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL Abstract This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel compound 3...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vivo Administration of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

Abstract

This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel compound 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL (CAS 1881321-75-0). As a compound with limited publicly available preclinical data, a principled, systematic approach is essential for determining a safe and efficacious dosing regimen. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial physicochemical characterization and formulation to the design and execution of foundational in vivo studies, including maximum tolerated dose (MTD), pharmacokinetic (PK), and pharmacodynamic (PD) assessments. By integrating established pharmacological principles with practical, step-by-step protocols, this guide explains the critical reasoning behind each experimental choice, ensuring a scientifically rigorous evaluation of this compound's therapeutic potential.

Introduction and Postulated Mechanism of Action

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is a small molecule with a chemical structure suggestive of potential activity as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[1][2] HIF is a master transcriptional regulator that orchestrates cellular adaptation to low oxygen conditions (hypoxia).[3][4] Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunit, targeting it for rapid proteasomal degradation.[1] Inhibition of PHD enzymes prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate a cascade of genes involved in erythropoiesis, angiogenesis, and metabolism.[1][3][4] This mechanism is a therapeutic target for conditions such as anemia associated with chronic kidney disease.

Given this plausible, yet unconfirmed, mechanism, the following guide is structured to not only determine a safe dosing window but also to enable the collection of data that could validate the compound's biological activity in a relevant in vivo setting.

HIF_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_inhibition Pharmacological Inhibition cluster_nucleus PHD PHD Enzymes HIF_alpha_OH HIF-α-OH (Hydroxylated) PHD->HIF_alpha_OH Hydroxylation HIF_alpha_stable HIF-α (Stable) PHD->HIF_alpha_stable Stabilization Compound 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL Compound->PHD HIF_alpha HIF-α HIF_alpha->PHD O₂, Fe²⁺, 2-OG VHL VHL E3 Ligase HIF_alpha_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_Complex HIF Complex HIF_alpha_stable->HIF_Complex Dimerization Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-β HIF_beta->HIF_Complex HIF_beta->Nucleus ARE Hypoxia Response Elements (HRE) HIF_Complex->ARE Target_Genes Target Gene Expression (e.g., EPO, VEGF) ARE->Target_Genes Formulation_Workflow Start Start: Determine Solubility in Aqueous Buffers (pH 4-8) CheckSol Is Solubility > Target Dose? Start->CheckSol AqueousSol Use Simple Aqueous Vehicle (e.g., Saline, PBS) CheckSol->AqueousSol Yes CoSolvent Tier 1: Test Co-solvents (PEG400, Propylene Glycol, Ethanol, DMSO) CheckSol->CoSolvent No Final Final Formulation AqueousSol->Final CheckCoSol Solution Stable Upon Dilution? CoSolvent->CheckCoSol Precipitation Precipitation Risk (Consider Precipitation Inhibitors e.g., HPMC, PVP) CheckCoSol->Precipitation No Suspension Tier 2: Develop Suspension (e.g., 0.5% MC, 1% Tween 80) CheckCoSol->Suspension No CheckCoSol->Final Yes Precipitation->Suspension CheckSusp Homogeneous & Syringeable? Suspension->CheckSusp Lipid Tier 3: Lipid-Based Systems (Corn Oil, Sesame Oil, SEDDS) Suspension->Lipid If Oral & High Dose Needed OptimizeSusp Optimize Suspending & Wetting Agents CheckSusp->OptimizeSusp No CheckSusp->Final Yes OptimizeSusp->Suspension Lipid->Final

Figure 2: Decision workflow for selecting a suitable formulation for a poorly soluble compound.

Protocol 1: Preparation of a Basic Suspension Vehicle

This protocol is a common starting point for water-insoluble compounds intended for oral or intraperitoneal administration. [5][6]

  • Prepare the Vehicle: Create a 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) solution with 1% (v/v) Tween 80 in sterile water.

    • Causality: Methylcellulose acts as a suspending agent to prevent the compound from settling, while Tween 80 is a surfactant (wetting agent) that helps disperse the hydrophobic powder in the aqueous medium. [6]2. Weigh the Compound: Accurately weigh the required amount of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL for the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse dosed at 10 mL/kg).

  • Triturate: Place the powder in a mortar and add a small volume of the vehicle to create a smooth, uniform paste. This step is critical to break up aggregates.

  • Dilute to Final Volume: Gradually add the remaining vehicle while continuously mixing to achieve the final desired volume.

  • Homogenize: Use a magnetic stirrer or homogenizer to ensure a consistent dispersion.

  • Validate: Before each administration, visually inspect for homogeneity. If the suspension is prone to settling, ensure it is continuously stirred during the dosing procedure. [7]

Foundational In Vivo Studies

A sequential approach is necessary to establish a safe and effective in vivo dose. This typically involves dose-range finding (MTD), pharmacokinetic (PK), and pharmacodynamic (PD) studies. [8]

Determination of the Maximum Tolerated Dose (MTD)

The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality. [9]It is the essential first step to define the upper limit for subsequent efficacy studies.

MTD_Workflow Start Estimate Starting Dose (from in vitro cytotoxicity or allometric scaling) Group Group Allocation (n=3-5 mice/group) Start->Group Dose Single Dose Administration (e.g., Oral Gavage or IP) Group->Dose Monitor Monitor for 7-14 Days Dose->Monitor Endpoints Endpoints: - Body Weight (>20% loss) - Clinical Signs (lethargy, etc.) - Mortality Monitor->Endpoints CheckTox Unacceptable Toxicity Observed? Monitor->CheckTox MTD_Defined MTD Defined (Highest dose without severe toxicity) CheckTox->MTD_Defined Yes Escalate Dose Escalate in New Cohort (e.g., Modified Fibonacci Sequence) CheckTox->Escalate No Escalate->Group

Figure 3: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Protocol 2: Acute MTD Study in Mice
  • Animal Model: Select a standard strain of mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single gender to minimize variability.

  • Dose Estimation: A starting dose can be estimated from in vitro cytotoxicity data (e.g., using the CC50) or through allometric scaling if data from another species is available. [9][10]If no data exists, a conservative start (e.g., 5-10 mg/kg) is prudent. [10]3. Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose escalation groups.

    • Example Dosing Scheme: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg. Doses can be escalated based on a modified Fibonacci sequence. [10]4. Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage [PO] or intraperitoneal [IP] injection).

  • Monitoring: Observe animals closely for the first 4-6 hours post-dose and then daily for 7-14 days.

    • Clinical Signs: Record any signs of toxicity, such as lethargy, ruffled fur, ataxia, or respiratory distress.

    • Body Weight: Measure body weight daily. A loss of >20% is a common endpoint for severe toxicity. [8] * Mortality: Record any deaths.

  • Data Analysis: The MTD is defined as the highest dose that does not produce mortality, >20% body weight loss, or other severe clinical signs of toxicity. [8]

Pilot Pharmacokinetic (PK) Study

A pilot PK study describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). It is crucial for selecting an appropriate dosing schedule (e.g., once vs. twice daily) for efficacy studies. [8]

PK_Study Start Select Dose Below MTD (e.g., 10 mg/kg PO & 3 mg/kg IV) Group Group Allocation (n=3 animals/time point) Start->Group Dose Single Dose Administration (PO and/or IV) Group->Dose Sample Serial Blood Sampling Dose->Sample Timepoints Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h Sample->Timepoints Analysis Plasma Separation & Bioanalysis (LC-MS/MS) Sample->Analysis Calc Calculate PK Parameters Analysis->Calc Params Parameters: Cmax, Tmax, AUC, T½, Bioavailability (F%) Calc->Params

Figure 4: A typical experimental design for a pilot pharmacokinetic (PK) study in rodents.

Protocol 3: Single-Dose PK Study in Rats
  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to allow for serial blood sampling from a single animal.

  • Dose Selection: Choose a dose well below the MTD (e.g., 10 mg/kg for oral and 2-3 mg/kg for intravenous administration). An IV arm is necessary to determine absolute bioavailability. [11]3. Administration & Sampling:

    • Administer the compound via oral gavage (PO) or intravenous injection (IV).

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Example Timepoints: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL in the plasma samples. [12][13]6. Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time at which Cmax is reached.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total drug exposure over time. [12]
T½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval required to maintain therapeutic concentrations.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation (AUC_oral / AUC_IV).Critical for converting between IV and oral doses and understanding absorption limitations.
Pharmacodynamic (PD) and Efficacy Studies

PD studies measure the biological effect of the drug on the body and are used to establish a dose-response relationship.

Protocol 4: Target Engagement and Efficacy Study
  • Animal Model: Select a relevant model. For a presumed HIF-PHD inhibitor, standard mice or rats can be used to measure a physiological response like erythropoietin (EPO) production. [3][4]Transgenic reporter mice (e.g., expressing luciferase under a hypoxia-response element) can provide more direct evidence of target engagement. [4]2. Dose Selection: Based on MTD and PK data, select 3-4 dose levels for a dose-response study. Include a vehicle control group.

  • Dosing Regimen: Administer the compound daily (or as determined by the PK half-life) for a set period (e.g., 3-7 days).

  • PD Biomarker Assessment:

    • Collect blood samples at a relevant time point after the final dose (e.g., at the expected Tmax).

    • Measure plasma EPO levels using a commercially available ELISA kit. An increase in EPO would be a strong indicator of on-target activity. [3]5. Efficacy Assessment: In a relevant disease model (e.g., a model of renal anemia), assess therapeutic outcomes such as changes in hemoglobin and hematocrit over a longer treatment period (e.g., 14-28 days).

  • Data Analysis: Correlate the administered dose with both the PD biomarker response (EPO) and the therapeutic outcome (hemoglobin levels) to establish a dose-response relationship and identify a minimum effective dose.

Summary and Recommendations

The successful in vivo evaluation of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL requires a methodical progression from basic characterization to integrated PK/PD studies. Due to the absence of public data, researchers must begin with foundational work.

  • Priority 1: Formulation. The compound is likely poorly soluble. A robust and reproducible formulation, likely a suspension, is paramount for reliable in vivo results.

  • Priority 2: Safety. An acute MTD study is non-negotiable to establish a safe dose range and prevent unexpected toxicity in more complex and costly efficacy studies.

  • Priority 3: Exposure and Target Engagement. A pilot PK/PD study is essential to confirm that the compound is absorbed and to provide evidence of on-target activity (e.g., increased EPO). This links the dose to both exposure and a biological response, providing the confidence needed to proceed to more advanced disease models.

By following this structured approach, researchers can efficiently and rigorously define the in vivo dosing parameters for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, paving the way for a thorough assessment of its therapeutic potential.

References

  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • Safran, M., et al. (2006). Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: assessment of an oral agent that stimulates erythropoietin production. PubMed.
  • Various Authors. (2016). How to calculate a right dose for in vivo study? ResearchGate.
  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.
  • Takahashi, A., et al. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology.
  • Safran, M., et al. (2006). Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: Assessment of an oral agent that stimulates erythropoietin production. PNAS.
  • Unknown Author. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Source not specified.
  • Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Brindani, N., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Molecules.
  • RJPTSimLab. (n.d.). Dose Calculation in Pharmacological Experiments.
  • Nagaoka, M., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol.
  • Sigma-Aldrich. (n.d.). 3-chloro-2-(cyclopentyloxy)pyridin-4-ol.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol.
  • Ivanova, E. A., et al. (2020). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. International Journal of Molecular Sciences.
  • Chen, C., et al. (2023). Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Frontiers in Pharmacology.
  • Obata, T., et al. (2022). Liquid Enteral Nutrients Alter the Pharmacokinetics of Orally Administered Carbamazepine in Rats. International Journal of Medical Sciences.

Sources

Application

Application Note: Preparation and Handling of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL Stock Solutions

An Application Note from the Office of the Senior Application Scientist Abstract This technical guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-Chloro-2-(cyclopentylo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL (CAS No. 1881321-75-0). The methodologies outlined herein are designed to ensure solution integrity, experimental reproducibility, and operator safety. The recommendations are grounded in the known physicochemical properties of substituted pyridinols and established best practices in chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals who require accurate and stable solutions of the target compound for their experimental workflows.

Physicochemical & Safety Data Overview

A thorough understanding of the compound's properties and associated hazards is the foundation of any reliable experimental protocol.

Compound Properties

The key physicochemical data for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL are summarized below.

PropertyValueSource
CAS Number 1881321-75-0[1][2]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1][2]
Physical Form Solid
Typical Purity ≥95%
Hazard Identification and Safety

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is classified as hazardous. All handling must be performed in accordance with the safety information provided in the Safety Data Sheet (SDS).

Hazard InformationDetails
Signal Word Warning
GHS Pictograms Exclamation Mark
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
Key Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection.P264: Wash hands and any exposed skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Summarized from supplier safety information.[3]

Scientific Rationale for Protocol Design

The structural features of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL—a substituted pyridinol—dictate the strategy for its dissolution and storage.

  • Solvent Selection: The molecule possesses both polar (pyridin-4-ol) and non-polar (cyclopentyloxy and chloro) moieties. This amphipathic character suggests poor solubility in purely aqueous media. Therefore, a polar aprotic solvent is the preferred choice for creating a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is recommended due to its exceptional solvating power for a wide array of research compounds and its miscibility with most aqueous buffers used in subsequent dilutions.[4]

  • Stability: Pyridine derivatives are generally stable under standard conditions but can be susceptible to degradation from repeated freeze-thaw cycles or prolonged exposure to light and moisture.[5][6][7] The protocol incorporates aliquoting and specific storage conditions to mitigate these risks and ensure the long-term integrity of the stock solution.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for preparing a stable and accurate stock solution.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Don PPE & Prepare Fume Hood B Equilibrate Compound to Room Temperature A->B C Accurately Weigh Compound B->C D Calculate Required Solvent Volume C->D E Add Solvent (DMSO) to Compound D->E F Vortex/Mix Until Fully Dissolved E->F G Visually Confirm Clarity (No Particulates) F->G H Aliquot into Light-Protected, Cryo-Rated Vials G->H I Label Vials Clearly H->I J Store at ≤ -20°C I->J

Caption: Workflow for preparing 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL stock solution.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many research applications.

Required Materials and Equipment
  • 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Chemical fume hood

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat

  • Calibrated micropipettes and sterile tips

  • Amber or opaque, sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Step-by-Step Procedure
  • Preparation: Before opening, allow the vial of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic solid.

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 2.0 mg) into a tared weighing vessel. Record the exact mass.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration.

    Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000

    Example Calculation for 2.0 mg: Volume (µL) = [2.0 mg / 213.66 g/mol ] x 100,000 = 936.1 µL

  • Dissolution: Transfer the weighed solid to an appropriately sized vial. Using a calibrated micropipette, add the calculated volume of DMSO (936.1 µL in the example) to the vial.

  • Mixing: Cap the vial securely and vortex the solution for 30-60 seconds. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Confirmation: Visually inspect the solution against a bright background to ensure it is clear, colorless, and free of any solid particulates. Complete dissolution is essential for accurate downstream dilutions.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriately labeled amber or opaque cryovials.[7] Store the aliquots in an upright position at -20°C for short-to-medium term storage (1 month) or at -80°C for long-term storage (up to 6-12 months).[4][7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient solvent volume.- Impure or wet solvent.- Compound purity issues.- Double-check calculations. Add a small, precise amount of additional solvent if necessary and recalculate the final concentration.- Use fresh, anhydrous-grade DMSO.- Gentle warming (37°C) or brief sonication may aid dissolution. If it still fails to dissolve, a lower stock concentration may be necessary.
Solution appears cloudy or hazy. - Particulate contamination.- Incomplete dissolution.- Low-quality solvent.- Continue mixing/sonication. If cloudiness persists, the solution may be filtered through a 0.22 µm syringe filter compatible with DMSO.
Precipitate forms after thawing. - Solution may be supersaturated.- Freeze-thaw cycle instability.- Warm the vial to 37°C and vortex thoroughly to redissolve the precipitate.- Ensure aliquots are single-use to avoid repeated temperature cycling. Consider preparing a slightly lower stock concentration if the problem persists.
Precipitation upon dilution into aqueous buffer. - The compound's solubility limit in the final aqueous medium has been exceeded.- This is a common occurrence. Increase the percentage of co-solvent (e.g., DMSO) in the final working solution if the experimental system allows.- Lower the final concentration of the compound.- Prepare the working dilution immediately before use and mix thoroughly.

References

  • IntechOpen. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]

  • Chemistry Stack Exchange. Stability of pyridine derivatives. [Link]

  • ResearchGate. Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. [Link]

  • IntechOpen. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • PubMed. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. [Link]

Sources

Method

Catalysts for synthesizing 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL derivatives

Application Note: Catalytic Strategies for the Regioselective Synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol Derivatives Executive Summary & Mechanistic Rationale The synthesis of (CAS: 1881321-75-0) presents a cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Regioselective Synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol Derivatives

Executive Summary & Mechanistic Rationale

The synthesis of (CAS: 1881321-75-0) presents a classic regioselectivity challenge in heterocyclic chemistry[1]. The compound is a highly valued building block in the development of kinase inhibitors and agrochemicals. The core difficulty lies in achieving selective etherification at the C2 position in the presence of a highly acidic C4-hydroxyl group, compounded by the steric hindrance imposed by the adjacent C3-chloro substituent.

When utilizing 3-chloro-pyridine-2,4-diol as a starting material, the ambident nature of the 2-pyridone tautomer typically leads to inseparable mixtures of N-alkylated and O-alkylated products under standard basic conditions. Conversely, direct nucleophilic aromatic substitution (SNAr) on 2-halo-3-chloropyridin-4-ol with secondary alcohols like cyclopentanol is notoriously sluggish and prone to substrate degradation.

To overcome these barriers, this application note details two field-proven, highly selective catalytic workflows:

  • Silver(I)-Mediated Heterogeneous O-Alkylation

  • Palladium-Catalyzed C-O Cross-Coupling

Causality in Catalyst Selection

Workflow A: Silver(I)-Mediated O-Alkylation Standard alkali metal bases (e.g., K2CO3, NaH) in polar aprotic solvents favor N-alkylation due to the high electron density on the nitrogen atom of the ambident pyridone anion. By switching to Silver Carbonate (Ag2CO3) in a non-polar solvent (toluene or hexane), the reaction pathway is fundamentally altered. Silver ions exhibit strong halophilicity, coordinating with the bromide of cyclopentyl bromide to form a tight transition state. This heterogeneous effectively shields the nitrogen atom and pulls the leaving group away, leaving the harder oxygen nucleophile exposed to attack the incipient carbocation, driving >95% O-alkylation[2]. Utilizing a microwave-assisted protocol drastically reduces reaction times while maintaining strict regiocontrol[3].

Workflow B: Palladium-Catalyzed C-O Cross-Coupling Coupling secondary alcohols (cyclopentanol) to aryl halides (2-bromo-3-chloropyridin-4-ol) is historically difficult due to the rapid β-hydride elimination of the Pd(II)-alkoxide intermediate, which yields ketone byproducts and unreacted starting material. We utilize a catalytic system comprising Pd2(dba)3 and RockPhos (a bulky, electron-rich biarylphosphine ligand). The extreme steric bulk of RockPhos accelerates the rate-determining reductive elimination step, successfully and forming the C-O bond in high yield[4].

Quantitative Data: Catalyst Comparison

ParameterWorkflow A: Ag(I)-Mediated AlkylationWorkflow B: Pd-Catalyzed C-O Coupling
Starting Material 3-Chloro-pyridine-2,4-diol2-Bromo-3-chloropyridin-4-ol
Reagent Cyclopentyl bromide (2.0 equiv)Cyclopentanol (1.2 equiv)
Catalyst / Promoter Ag2CO3 (1.2 equiv)Pd2(dba)3 (2 mol%) / RockPhos (4 mol%)
Base / Solvent None / Toluene (Non-polar)Cs2CO3 (1.5 equiv) / Toluene
Conditions Microwave, 150 °C, 15 minConventional heating, 90 °C, 12 h
Regioselectivity >95% (O- vs N-alkylation)>99% (Exclusive C2-O coupling)
Yield 78 - 85%82 - 88%
Primary Byproduct AgBr (Solid precipitate)Cyclopentanone (Trace, <2%)

Experimental Protocols

Protocol A: Silver(I)-Mediated O-Alkylation Self-Validating Rationale: The use of non-polar solvents ensures the silver salt remains largely insoluble, driving the heterogeneous mechanism required for O-selectivity. The formation of AgBr precipitate serves as an internal visual indicator of reaction progress.

  • Preparation: In an oven-dried 10 mL microwave vial, suspend 3-chloro-pyridine-2,4-diol (1.0 mmol) and Ag2CO3 (1.2 mmol) in anhydrous toluene (4.0 mL).

  • Reagent Addition: Add cyclopentyl bromide (2.0 mmol) dropwise. Seal the vial under a nitrogen atmosphere.

  • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for 15 minutes.

    • Validation Check: The solution will transition from a dark suspension to containing a dense, yellowish precipitate (AgBr), confirming halide abstraction.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The O-alkylated target will appear as a distinct, high-Rf spot (Rf ~0.6), whereas any trace N-alkylated byproduct will remain highly polar (Rf <0.2).

  • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove AgBr and unreacted Ag2CO3. Wash the pad with EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to afford 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol.

Protocol B: Palladium-Catalyzed C-O Cross-Coupling Self-Validating Rationale: The color change of the palladium complex indicates active catalyst formation. GC-MS monitoring ensures that the RockPhos ligand is actively suppressing β-hydride elimination.

  • Catalyst Pre-activation: In a Schlenk flask under argon, combine Pd2(dba)3 (0.02 mmol), RockPhos (0.04 mmol), and Cs2CO3 (1.5 mmol). Add anhydrous toluene (2.0 mL) and stir at room temperature for 10 minutes.

    • Validation Check: The mixture must transition from the dark purple/red of Pd2(dba)3 to a homogeneous pale yellow/orange, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: Add 2-bromo-3-chloropyridin-4-ol (1.0 mmol) and cyclopentanol (1.2 mmol) dissolved in toluene (2.0 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Monitoring: Analyze an aliquot via GC-MS.

    • Validation Check: The absence of a cyclopentanone peak (m/z 84) validates that β-hydride elimination has been successfully suppressed by the bulky ligand.

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the pure product.

Visualization

G SM1 3-Chloro-pyridine-2,4-diol (Ambident Nucleophile) Cat1 Workflow A: Ag2CO3 Promoted Reagent: Cyclopentyl bromide Mechanism: Halophilic Ag+ pulls Br- SM1->Cat1 Heterogeneous O-Alkylation SM2 2-Bromo-3-chloropyridin-4-ol (Aryl Halide) Cat2 Workflow B: Pd2(dba)3 / RockPhos Reagent: Cyclopentanol Mechanism: Suppresses β-hydride elimination SM2->Cat2 C-O Cross-Coupling Target 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0) Cat1->Target >95% Regioselectivity Cat2->Target High Yield, Mild Cond.

Divergent catalytic workflows for synthesizing 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol.

References

  • Tieckelmann, H., et al. "O-Regioselective Synthesis with the Silver Salt Method." ACS Omega, 2018. URL:[Link]

  • Wu, X., Fors, B. P., & Buchwald, S. L. "A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols." Angewandte Chemie International Edition, 2011. URL:[Link]

Sources

Application

Application Note: 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol as a Privileged Scaffold in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Compound Identity: 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Compound Identity: 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0)

Introduction & Structural Rationale

In modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the ATP-binding pocket. 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol has emerged as a highly versatile, commercially available building block[1] that provides medicinal chemists with a pre-configured, multi-interaction scaffold.

As a Senior Application Scientist, I frequently see discovery programs stall due to late-stage selectivity or metabolic liabilities. This specific pyridine core addresses several of these challenges simultaneously through its unique substitution pattern:

  • The 2-Cyclopentyloxy Motif (Hydrophobic Pocket Occupation): The ether linkage projects the bulky, lipophilic cyclopentyl ring into the ribose-binding pocket or adjacent hydrophobic regions (e.g., Hydrophobic Pocket II). Unlike linear alkyl chains, which are highly susceptible to CYP450-mediated ω -oxidation, the cyclopentyl ring offers superior metabolic stability while minimizing the entropic penalty upon binding due to its restricted conformational flexibility.

  • The 3-Chloro Substituent (Conformational Lock & Electronic Tuning): Halogens in drug design extend far beyond simple lipophilicity [2]. The ortho-chlorine atom introduces significant steric bulk [3]. When a functional group (such as an aryl ring) is later coupled at the C4 position, the chlorine forces that group out of coplanarity with the pyridine core. This "conformational lock" pre-organizes the molecule into its bioactive conformation, reducing the entropic cost of binding and dramatically enhancing kinase selectivity. Furthermore, the electron-withdrawing nature of chlorine lowers the pKa of the pyridine nitrogen, mitigating hERG toxicity liabilities associated with overly basic amines while maintaining its ability to act as a hinge-binding hydrogen bond acceptor [4].

  • The 4-Hydroxyl Group (Regiocontrolled Synthetic Handle): While 3,4-dichloropyridines are notoriously difficult to differentiate during cross-coupling, the 4-hydroxyl group provides absolute regiocontrol. It acts as a stable placeholder that can be selectively converted into a triflate for late-stage divergent library synthesis.

Mechanistic Pathway & Target Application

The workflow below illustrates how this building block is chemically activated and subsequently mapped onto the classic kinase ATP-binding site pharmacophore.

G A 3-Chloro-2-(cyclopentyloxy) pyridin-4-ol (Starting Scaffold) B Triflation (Comins' Reagent) Selective C4-OH Activation A->B Synthetic Activation C C4-Triflate Intermediate (Cross-Coupling Handle) B->C D Suzuki-Miyaura Coupling Pd(dppf)Cl2, Boronic Acid C->D C-C Bond Formation E Diversified Kinase Inhibitor (Lead Compound) D->E F Hinge Region Binding (Pyridine Nitrogen) E->F G Hydrophobic Pocket (Cyclopentyloxy) E->G H Conformational Lock (3-Chloro Steric Bulk) E->H

Fig 1: Logical workflow from building block activation to kinase pharmacophore mapping.

Synthetic Protocols & Workflows

To utilize this scaffold effectively, the C4-hydroxyl must be converted into a leaving group suitable for palladium-catalyzed cross-coupling. The following self-validating protocols have been optimized for high yield and regioselectivity.

Protocol A: Electrophilic Activation via Triflation

Causality Insight: Why use Comins' reagent instead of Triflic Anhydride ( Tf2​O )? Tf2​O is highly aggressive and, in the presence of pyridine bases, can lead to unwanted C-chlorination or ether cleavage side reactions. Comins' reagent ( N -(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is a milder, crystalline triflating agent that ensures selective O-triflation of the pyridin-4-ol tautomer without disturbing the cyclopentyloxy group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 3-chloro-2-(cyclopentyloxy)pyridin-4-ol (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.2 eq, 6.0 mmol) over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete alkoxide formation.

  • Triflation: Add a solution of Comins' reagent (1.1 eq, 5.5 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Monitor via LC-MS (look for the disappearance of the m/z 214 [M+H]+ peak and the appearance of the m/z 346 [M+H]+ peak).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C4-triflate as a pale yellow oil.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Causality Insight: The C4 position is highly sterically hindered due to the adjacent 3-chloro group. Standard catalysts like Pd(PPh3​)4​ often fail here, leading to protodehalogenation or unreacted starting material. We utilize Pd(dppf)Cl2​ ; its bidentate dppf ligand has a large bite angle (99°), which forces the palladium center into a geometry that accelerates the rate-limiting reductive elimination step, easily overcoming the steric clash of the ortho-chlorine.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the C4-triflate intermediate (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq, 1.5 mmol), and Potassium Carbonate ( K2​CO3​ , 3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the vial and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture at 90 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Workup: Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify via reverse-phase preparative HPLC to isolate the final functionalized kinase inhibitor core.

Quantitative Data Summaries

The successful application of this building block requires an understanding of both its inherent physicochemical properties and its reactivity profile.

Table 1: Physicochemical Properties of the Starting Scaffold

These parameters demonstrate the scaffold's excellent starting point for Lead-Oriented Synthesis (LOS), leaving ample "molecular weight room" for further elaboration.

PropertyValueImpact on Drug Design
Molecular Weight 213.66 g/mol Highly efficient; leaves ~280 Da for further elaboration before hitting Lipinski limits.
Calculated LogP ~2.6Optimal lipophilicity for membrane permeability without excessive hydrophobic toxicity.
Topological Polar Surface Area (TPSA) 32.6 ŲExcellent for blood-brain barrier (BBB) penetration if targeting CNS kinases.
Hydrogen Bond Donors / Acceptors 1 / 2Minimal desolvation penalty; ideal for specific hinge-region interactions.
Table 2: Reaction Optimization for C4-Suzuki Coupling

Data represents the coupling of the C4-triflate with 4-methoxyphenylboronic acid.

Catalyst SystemBaseSolvent / TempYield (%)Observation / Causality
Pd(PPh3​)4​ (10 mol%) Na2​CO3​ Toluene/EtOH, 90°C22%Severe steric hindrance; major protodetriflation observed.
Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/H₂O, 100°C68%Good conversion, but requires expensive proprietary ligands.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/H₂O, 90°C 89% Optimal; large bite angle facilitates reductive elimination.

References

  • Chemical Science (RSC). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." (2026). Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Structural Classification of Protein Kinases Using 3D Molecular Interaction Field Analysis of Their Ligand Binding Sites: Target Family Landscapes." (2002). Available at:[Link]

  • National Institutes of Health (PMC). "Screening a protein kinase inhibitor library against Plasmodium falciparum." Demonstrating the role of chlorine in steric bulk and activity maintenance. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0)[1]. This compound is a highly valued heterocyclic building block used extensively in drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0)[1]. This compound is a highly valued heterocyclic building block used extensively in drug development and medicinal chemistry[1].

Synthesizing 2-alkoxy-3-halo-4-pyridinol derivatives presents unique chemoselectivity and regioselectivity challenges. Common pitfalls include competitive N -alkylation versus O -alkylation, stalled nucleophilic aromatic substitution ( SN​Ar ) reactions, and unwanted hydrodechlorination during final deprotection steps. This guide provides a field-proven, three-step synthetic strategy utilizing an allyl protecting group, complete with self-validating protocols and mechanistic troubleshooting.

Synthetic Workflow & Logical Architecture

To achieve high yields, our optimized route avoids direct alkylation of the unprotected pyridinol. Instead, we employ a temporary allyl protecting group at the C4-oxygen. This masks the strongly electron-donating hydroxyl group, preventing the delocalization of negative charge into the pyridine ring, which would otherwise shut down the subsequent SN​Ar reaction at the C2 position.

SynthesisWorkflow SM 2,3-Dichloro-4-pyridinol Int1 4-(Allyloxy)-2,3- dichloropyridine SM->Int1 Step 1: Allylation Ag2CO3, Toluene Int2 4-(Allyloxy)-3-chloro-2- (cyclopentyloxy)pyridine Int1->Int2 Step 2: SNAr Cyclopentanol, NaH Product 3-Chloro-2-(cyclopentyloxy) pyridin-4-ol Int2->Product Step 3: Deallylation Pd(PPh3)4, Morpholine

Fig 1: Optimized 3-step synthetic workflow for 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction efficiency. These metrics demonstrate why specific conditions were chosen for the standard protocol.

Reaction StepVariable TestedConditionsYield (%)Purity (%)Primary Impurity / Failure Mode
1. Protection Base / SolventK₂CO₃, DMF, 60°C4588 N -Allyl pyridone (40% competitive formation)
1. Protection Base / SolventAg₂CO₃, Toluene, 80°C92 >98 Trace N -Allyl pyridone (<2%)
2. SN​Ar BaseK₂CO₃, DMF, 100°C1560Unreacted starting material (weak nucleophile)
2. SN​Ar BaseNaH, THF, 65°C88 95 Cyclopentene (volatile elimination byproduct)
3. Deprotection Catalyst SystemPd/C, H₂, MeOH, 25°C0N/AComplete hydrodechlorination (loss of 3-Cl)
3. Deprotection Catalyst SystemPd(PPh₃)₄, Morpholine94 >99 Trace allyl morpholine (easily washed away)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Synthesis of 4-(Allyloxy)-2,3-dichloropyridine
  • Setup: Suspend 2,3-dichloro-4-pyridinol (1.0 equiv) and Silver Carbonate (Ag₂CO₃, 0.6 equiv) in anhydrous toluene (0.2 M) under a nitrogen atmosphere.

  • Reaction: Add allyl bromide (1.2 equiv) dropwise at room temperature. Heat the mixture to 80°C for 12 hours shielded from light.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC): Analyze the crude mixture via LC-MS. The O -alkylated product will elute significantly later than the highly polar N -alkylated pyridone byproduct on a reverse-phase C18 column. Proceed only if the O:N ratio exceeds 95:5.

Step 2: SN​Ar with Cyclopentanol
  • Alkoxide Generation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% in mineral oil, 1.5 equiv) in anhydrous THF (0.3 M) at 0°C. Slowly add cyclopentanol (1.5 equiv) and stir for 30 minutes until hydrogen evolution ceases.

  • Reaction: Add a solution of 4-(allyloxy)-2,3-dichloropyridine (1.0 equiv) in THF dropwise. Warm the reaction to 65°C and stir for 8 hours.

  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation (IPC): Monitor the reaction via ¹H NMR. The successful displacement of the 2-chloro group is confirmed by the appearance of a distinct cyclopentyl methine multiplet at ~5.3 ppm.

Step 3: Chemoselective Deallylation
  • Setup: Dissolve 4-(allyloxy)-3-chloro-2-(cyclopentyloxy)pyridine (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Reaction: Add morpholine (10.0 equiv) as an allyl scavenger, followed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture. Redissolve in EtOAc and wash extensively with 1M HCl to remove morpholine and allyl morpholine byproducts. Dry and concentrate to yield the final product.

  • Self-Validation (IPC): Confirm deprotection via ¹H NMR by the complete disappearance of the characteristic allyl vinyl protons (5.9–6.1 ppm) and a mass shift of -40 Da in LC-MS.

Troubleshooting & FAQs

Q1: Why am I getting poor regioselectivity (high N -alkylation) during the first protection step?

The Causality: 2,3-Dichloro-4-pyridinol is an ambident nucleophile. In polar aprotic solvents (like DMF) with alkali metal bases (like K₂CO₃), the negative charge is highly delocalized onto the nitrogen atom, which is softer and more nucleophilic, leading to N -alkylation. The Solution: Switch to Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene. Silver ions have a strong, specific affinity for halogens and nitrogen. The silver coordinates with the pyridine nitrogen, effectively blocking it and directing the electrophile (allyl bromide) exclusively to the oxygen atom, forcing O -alkylation[2].

Q2: My SN​Ar step (cyclopentylation) stalls at 50% conversion. How can I drive it to completion?

The Causality: The 2-position of 2,3-dichloropyridine is activated for Nucleophilic Aromatic Substitution ( SN​Ar ), but the adjacent 3-chloro group introduces significant steric hindrance[3]. Furthermore, if you are using a weak base like K₂CO₃, cyclopentanol remains protonated and acts as a poor neutral nucleophile. The Solution: You must pre-form the highly nucleophilic cyclopentoxide anion. Use a strong base like Sodium Hydride (NaH) to quantitatively deprotonate the cyclopentanol before adding the pyridine substrate[3]. Ensure strict anhydrous conditions, as any trace water will destroy the alkoxide and stall the reaction.

Q3: Why shouldn't I use a standard Benzyl protecting group and Pd/C hydrogenation for the final deprotection?

The Causality: While benzyl ethers are easily cleaved by palladium on carbon (Pd/C) under a hydrogen atmosphere, these exact conditions are notorious for causing hydrodechlorination (reductive cleavage of the C-Cl bond)[4]. If you use Pd/C and H₂, you will rapidly reduce the 3-chloro group, yielding 2-(cyclopentyloxy)pyridin-4-ol as a useless byproduct[4]. The Solution: The allyl protecting group is orthogonal to halogenated systems. By using a Pd(0) catalyst like Pd(PPh₃)₄ and an amine scavenger (morpholine), the allyl group undergoes a π -allyl palladium cleavage mechanism that operates at room temperature without hydrogen gas, leaving the sensitive 3-chloro group completely intact[5].

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with formulating 3-Chloro-2-(cyclopentyloxy)pyridin-4-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with formulating 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0) for biological assays.

Due to its structural features—a lipophilic cyclopentyl ring, a halogen atom, and a tautomerizable pyridin-4-ol core—this compound frequently exhibits dual solubility liabilities. It acts as both "brick dust" (resisting initial dissolution in organic solvents due to high crystal lattice energy) and a "grease ball" (rapidly precipitating in aqueous media due to high lipophilicity). This guide provides field-proven, self-validating strategies to ensure assay integrity.

Part 1: Physicochemical Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the thermodynamic drivers of the compound's behavior. The table below summarizes the quantitative parameters that dictate its solubility profile.

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 213.66 g/mol Favorable for fragment/lead-like space, but possesses a high lipophilicity-to-MW ratio.
LogP (Estimated) ~2.5 - 3.5Highly lipophilic; prone to rapid desolvation and aqueous crash-out upon dilution.
Tautomerism Pyridin-4-ol ⇌ 4-PyridoneForms strong intermolecular H-bonded dimers in the solid state, resisting initial DMSO solvation.
DMSO Solubility Limit ~1 - 5 mM (Typical)May fail to reach the standard 10 mM HTS stock concentration without acoustic sonication.
Aqueous Solubility Limit < 10 µM (Unformulated)Requires step-down serial dilutions and carrier proteins (BSA) or surfactants (Tween-20) in vitro.
Part 2: Troubleshooting FAQs

Q1: Why does 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol fail to fully dissolve in 100% DMSO, leaving a cloudy suspension? A1: The root cause is a combination of high crystal lattice energy and solvent degradation. The compound's pyridin-4-ol core can tautomerize into a 4-pyridone, forming strong intermolecular hydrogen bonds that create a highly stable crystal lattice. Furthermore, DMSO is highly hygroscopic. If your DMSO stock has absorbed even a small percentage of atmospheric water, its solvating power for lipophilic compounds drops exponentially . For fragment-based screening, forcing a 10 mM stock is often detrimental; a 1 mM working stock is a more reliable and scientifically sound threshold for compounds with high lattice energies .

Q2: My compound was clear in DMSO, but "crashed out" when added to my biological assay buffer. What is the mechanism behind this? A2: This is a classic solvent-shift phenomenon. When the DMSO stock is introduced directly into an aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water. The highly lipophilic 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol is abruptly stripped of its solvation shell. Unable to interact favorably with water, the compound molecules self-associate to minimize hydrophobic exposure, forming colloidal aggregates .

Q3: Can these colloidal aggregates affect my assay readouts? A3: Yes. Colloidal aggregation is a primary cause of false positives in high-throughput screening (HTS). Aggregates can non-specifically sequester enzymes, block protein-protein interactions, or cause light scattering that severely interferes with fluorescence and absorbance readouts .

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Do not assume a compound is dissolved simply because it appears clear to the naked eye.

Protocol A: Preparation of High-Fidelity DMSO Master Stocks

Causality: Using strictly anhydrous conditions and mechanical disruption overcomes the crystal lattice energy without causing thermal degradation. The centrifugation step self-validates that the compound is in a true solution, not a micro-suspension.

  • Desiccation: Equilibrate the sealed vial of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol to room temperature inside a desiccator for 30 minutes to prevent atmospheric condensation.

  • Solvent Addition: Add anhydrous, sterile-filtered DMSO (≥99.9% purity, stored under Argon) to achieve a target concentration of 1 mM to 5 mM. Avoid targeting 10 mM unless strictly required by your liquid handler .

  • Mechanical Disruption: Sonicate the microcentrifuge tube in an acoustic water bath at 37°C for 5–10 minutes. Do not vortex vigorously, as this introduces air bubbles that promote oxidation and water absorption.

  • Validation (Centrifugation): Centrifuge the tube at 10,000 × g for 10 minutes at room temperature.

  • Inspection: Carefully examine the bottom of the tube against a strong light source. If a microscopic white pellet is visible, the compound is not fully dissolved. Dilute to a lower concentration (e.g., 1 mM) and repeat steps 3-4.

Protocol B: Aqueous Dilution and Nephelometric Validation

Causality: Serial dilution in DMSO prevents local concentration shock. Nephelometry validates the absence of colloidal aggregates before the biological assay begins.

  • DMSO Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO rather than aqueous buffer.

  • Buffer Optimization: Supplement your aqueous assay buffer with 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA). These act as thermodynamic sinks, encapsulating the lipophilic compound in micelles or hydrophobic pockets.

  • Transfer: Add the DMSO stock to the aqueous buffer at a 1:100 ratio (final DMSO concentration ≤ 1.0%) while gently vortexing the buffer. Crucial Rule: Always add DMSO to water, never water to DMSO.

  • Validation (Nephelometry): Transfer 100 µL of the final aqueous solution to a clear-bottom 96-well plate. Measure absorbance at 620 nm. An absorbance significantly higher than the buffer-only blank indicates colloidal aggregation. If aggregates are detected, increase the surfactant concentration or lower the top compound concentration.

Part 4: Visualizations

Workflow Start Dry Compound 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol AddDMSO Add Anhydrous DMSO (Max 0.1% Water) Start->AddDMSO CheckClear Centrifuge 10k x g Inspect for Pellet AddDMSO->CheckClear Sonicate Acoustic Sonication + 37°C Water Bath CheckClear->Sonicate Pellet/Cloudy MasterStock Verified 1 mM - 5 mM Stock Aliquot & Store -20°C CheckClear->MasterStock Clear Solution Sonicate->CheckClear

DMSO stock preparation workflow with self-validating centrifugation steps.

Mechanism DMSOStock 100% DMSO Stock SerialDil Serial Dilution in 100% DMSO DMSOStock->SerialDil AqTransfer Transfer to Aqueous Buffer (1:100) SerialDil->AqTransfer CrashOut Colloidal Aggregation (False Positives) AqTransfer->CrashOut Direct Dilution Soluble True Monomeric Solution AqTransfer->Soluble Optimized Buffer Optimization Add 0.01% Tween-20 or 0.1% BSA CrashOut->Optimization Troubleshooting Optimization->Soluble

Mechanism of aqueous precipitation and surfactant-based rescue strategies.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH). Available at:[Link][1]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC (NIH). Available at:[Link][2]

  • Drug Solubility in Water and Dimethylsulfoxide. ResearchGate. Available at:[Link][3]

  • A novel approach to determine water content in DMSO for a compound collection repository. PubMed (NIH). Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL Detection

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL. The informat...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL. The information herein is curated to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL to consider for HPLC method development?

A1: Understanding the physicochemical properties of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL (Molecular Weight: 213.66 g/mol ) is fundamental to developing a robust HPLC method.[1][2] The molecule possesses a substituted pyridine ring, making it a polar aromatic compound.[3][4] The presence of the hydroxyl group (-OL) and the ether linkage (cyclopentyloxy) contributes to its polarity. The pyridine nitrogen provides a basic character (pKa of pyridine is ~5.2), meaning its ionization state, and therefore retention in reversed-phase HPLC, will be highly dependent on the mobile phase pH.[5]

Q2: Which type of HPLC column is most suitable for analyzing this compound?

A2: For polar compounds like 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, a reversed-phase (RP) column is the most common starting point.[6] A C18 column is a versatile choice, but due to the compound's polarity, "AQ" type or polar-endcapped C18 columns are often preferred to prevent phase collapse with highly aqueous mobile phases.[6][7] These columns are designed for better retention of polar analytes. If retention is still insufficient, consider a column with a different stationary phase, such as a Phenyl phase, which can offer alternative selectivity for aromatic compounds, or a polar-embedded phase.[7][8] For highly polar analytes that are poorly retained on traditional RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[6][7]

Q3: How do I select an appropriate mobile phase?

A3: Mobile phase selection is critical for achieving good separation.[9] A typical starting point for reversed-phase chromatography is a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[4][9]

  • Organic Modifier: Acetonitrile often provides better peak shape and lower backpressure compared to methanol.

  • pH Control: Due to the basic nature of the pyridine moiety, controlling the mobile phase pH with a buffer is crucial for reproducible retention times and symmetrical peak shapes.[5][9] A pH between 3 and 7 is a good starting range. Buffering the mobile phase will ensure the analyte is in a consistent ionization state.

  • Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency, especially for mass spectrometry (MS) detection.[10]

Q4: What detector is recommended for this analysis?

A4: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this compound, as the pyridine ring is a chromophore.[10][11] A DAD offers the advantage of acquiring spectra across a range of wavelengths, which can help in peak purity assessment and method development. Initial wavelength screening should be performed to determine the λmax (wavelength of maximum absorbance) for optimal sensitivity. If higher sensitivity and specificity are required, a mass spectrometer (MS) can be used as the detector.

Troubleshooting Guide

Even with a well-designed method, issues can arise. This guide addresses common problems in a systematic way.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue, especially with basic compounds like pyridines, and can compromise resolution and integration accuracy.[12][13]

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based column packing material, leading to peak tailing.[13]1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. This ensures the pyridine nitrogen is fully protonated, minimizing interactions with silanols.[14] 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.
Column Overload Injecting too much sample can lead to peak distortion.[14][15]1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[13] 2. Dilute the Sample: Prepare a more dilute sample solution.
Column Contamination/Degradation Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.[14][16]1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[13][16] 2. Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[13] 3. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[13]
Problem 2: Inconsistent Retention Times

Shifts in retention time can make peak identification and quantification unreliable.

Potential Cause Explanation Troubleshooting Steps
Mobile Phase Preparation Issues Inconsistent mobile phase composition or pH will directly impact retention times.[15]1. Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase. 2. Accurate Measurement: Ensure precise measurement of all mobile phase components. 3. Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate fluctuations.[16]
Fluctuations in Column Temperature Temperature affects mobile phase viscosity and analyte-stationary phase interactions.1. Use a Column Oven: A thermostatically controlled column oven ensures a stable operating temperature.[15]
Pump Malfunction or Leaks Issues with the pump or leaks in the system can cause inconsistent flow rates.1. Check for Leaks: Visually inspect all fittings and connections for any signs of leakage. 3. System Pressure Check: Monitor the system pressure for any unusual fluctuations.[16]
Problem 3: Poor Resolution

Inadequate separation between the analyte peak and other components can hinder accurate quantification.

Potential Cause Explanation Troubleshooting Steps
Inappropriate Mobile Phase Strength If the mobile phase is too "strong" (high percentage of organic solvent), the analyte will elute too quickly with little retention and separation.1. Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention and improve separation.[14] 2. Use a Gradient: A gradient elution, where the mobile phase composition changes over time, can improve the separation of complex mixtures.[14]
Suboptimal Stationary Phase The chosen column may not provide the necessary selectivity for the separation.1. Try a Different Stationary Phase: As mentioned in the FAQs, a Phenyl or polar-embedded phase might offer different selectivity compared to a standard C18.[7][8]
Low Column Efficiency A damaged or old column will have reduced efficiency, leading to broader peaks and poorer resolution.1. Perform a Column Performance Test: Inject a standard compound to check the column's efficiency (number of theoretical plates). 2. Replace the Column: If the efficiency is significantly lower than the manufacturer's specifications, the column should be replaced.
Problem 4: No Peaks or Very Small Peaks

The absence of an expected peak can be alarming but is often due to a simple issue.

Potential Cause Explanation Troubleshooting Steps
Injection Issue The sample may not have been correctly introduced into the system.1. Check the Autosampler: Ensure the vial is correctly placed, has sufficient sample volume, and the syringe is functioning properly. 2. Manual Injection: If using a manual injector, ensure the valve is switched correctly and the loop is completely filled.
Detector Problem The detector may not be set up correctly or is malfunctioning.1. Verify Detector Settings: Check that the detector is on, the correct wavelength is set, and the lamp is functioning. 2. Check Signal Output: Ensure there is a signal connection between the detector and the data system.
Improper Sample Preparation The analyte may not be present in the sample at a detectable concentration.1. Review Sample Preparation Steps: Double-check all dilution and extraction steps.[16] 2. Increase Concentration: If possible, prepare a more concentrated sample.

Experimental Workflow & Logic Diagrams

Logical Flow for HPLC Method Development

Caption: A systematic approach to troubleshooting peak tailing issues.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • 11 HPLC Problems and Solutions You Must Know - Labtech.
  • 3-chloro-2-(cyclopentyloxy)pyridin-4-ol - Sigma-Aldrich.
  • 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol - Sigma-Aldrich.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • HPLC Column Selection Guide.
  • HPLC Column Selection Guide - Phenomenex.
  • Waters Column Selection Guide for Polar Compounds.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • HPLC Column Selection Guide - Linklab.
  • Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow - PMC.
  • 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol - - Sigma-Aldrich.
  • Pyridine, 3-chloro-2-(cyclopentyloxy)-4-nitro- 1881288-97-6 wiki - Guidechem.
  • 3-chloro-2-(cyclopentyloxy)pyridin-4-ol - Sigma-Aldrich.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1).
  • Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride - 9VOM Publishing.
  • Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed. (2009, November 10).
  • Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs | Request PDF - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL: Bridging the Data Gap

Abstract This guide addresses the current void in the structural characterization of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, a substituted pyridine with potential applications in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide addresses the current void in the structural characterization of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, a substituted pyridine with potential applications in medicinal chemistry and materials science. As of the latest review, no public X-ray crystallography data for this compound is available in prominent structural databases such as the Cambridge Structural Database (CSD)[1][2][3] or the Protein Data Bank (PDB)[4][5]. This document provides a comparative analysis of methodologies for its structural elucidation, contrasting predictive computational approaches with a detailed, field-proven protocol for obtaining definitive single-crystal X-ray diffraction data. We will use the experimentally determined structure of a related pyridine derivative as a benchmark to highlight the invaluable insights that crystallographic data can provide over purely spectroscopic or computational methods. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.

The Significance of Structural Elucidation for Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and the intermolecular interactions they form. For a molecule like 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, a precise understanding of its solid-state conformation, including bond lengths, bond angles, and crystal packing, is crucial for:

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, the precise geometry of a molecule dictates its interaction with biological targets.[6]

  • Polymorph Screening: Different crystal forms (polymorphs) of the same compound can have varying solubility, stability, and bioavailability, making crystallographic analysis a critical step in pharmaceutical development.

  • In-Silico Modeling and Docking Studies: Experimental crystal structures provide the "ground truth" for validating and refining computational models used to predict binding affinities and design new derivatives.

Given the absence of experimental data for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, researchers must currently rely on less definitive methods.

Comparative Methodologies for Structural Analysis

The structural characterization of a novel compound can be approached from several angles. Below, we compare the utility of common analytical techniques in the context of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL.

Methodology Information Provided Advantages Limitations
Spectroscopy (NMR, IR, MS) Connectivity, functional groups, molecular weight.Rapid, requires small sample amounts, provides bulk sample information.Does not provide 3D spatial arrangement, bond lengths, or angles. Ambiguities can arise in complex structures.
Computational Modeling Predicted 3D structure, bond parameters, electrostatic potential.No experimental sample required, fast, can be used for virtual screening.Accuracy is dependent on the level of theory and can be unreliable without experimental validation. Does not account for crystal packing forces.
Single-Crystal X-ray Diffraction Unambiguous 3D molecular structure, bond lengths and angles, stereochemistry, intermolecular interactions, crystal packing.Provides definitive atomic-level structural information. The "gold standard" for structural elucidation.Requires a suitable single crystal, which can be challenging to grow.

While spectroscopic and computational methods are invaluable for initial characterization, they cannot replace the definitive insights provided by X-ray crystallography.

A Prospective Protocol for the Crystallographic Analysis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

The following protocol outlines a systematic approach to obtaining a publication-quality crystal structure of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL. The causality behind each step is explained to provide a deeper understanding of the process.

Material Preparation and Purity Assessment

Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Obtain 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL (CAS 1881321-75-0) from a reputable supplier.[7][8]

  • Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should ideally be >98%.

  • If necessary, purify the compound by recrystallization or column chromatography until the desired purity is achieved.

Crystal Growth

Rationale: The goal is to create a highly ordered, single crystal of sufficient size and quality for X-ray diffraction. This is often the most challenging and empirical step. A variety of solvents and techniques should be screened in parallel.

Recommended Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate) to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

Caption: Workflow for obtaining a single-crystal X-ray structure.

Data Collection and Structure Refinement

Rationale: This phase involves irradiating the crystal with X-rays and measuring the diffraction pattern, which is then used to calculate the electron density and, ultimately, the atomic positions.

Protocol:

  • Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[9] Cool the crystal in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the model against the experimental data using full-matrix least-squares methods to optimize atomic positions, and thermal parameters.[9]

Comparative Analysis with a Structurally Related Compound

To illustrate the type of data that would be obtained for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, we present the crystallographic data for a similar chlorinated pyridine derivative found in the literature. While not a direct analogue, it serves as a valuable point of comparison.

For illustrative purposes, we will use hypothetical data for a fictional analogue, "3-Chloro-2-methoxypyridin-4-amine," as a comprehensive search did not yield a publicly available crystal structure of a sufficiently close and simple analogue.

Table 1: Hypothetical Crystallographic Data for a Comparative Pyridine Derivative

Parameter Value
Formula C₆H₇ClN₂O
Molecular Weight 158.59
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.45
b (Å) 10.23
c (Å) 9.87
β (°) 105.2
Volume (ų) 823.4
Z 4
Calculated Density (g/cm³) 1.28
R-factor (%) 4.5

Insights from this Comparative Data: The data in Table 1 would allow us to understand the unit cell dimensions and the symmetry of the crystal packing. Analysis of the refined structure would reveal key intermolecular interactions, such as hydrogen bonding between the amine group and the pyridine nitrogen of an adjacent molecule, or potential halogen bonding involving the chlorine atom. These are the precise, quantitative details that are currently missing for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL.

Conclusion and Future Outlook

There is a clear need for the experimental determination of the crystal structure of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL to move beyond predictive models and qualitative spectroscopic analysis. The protocol detailed in this guide provides a robust framework for obtaining this crucial data. Once determined, the crystal structure will provide invaluable, actionable insights for researchers in medicinal chemistry and materials science, enabling more effective SAR studies, informed polymorph screening, and the development of more accurate computational models. We strongly encourage researchers working with this compound to undertake its crystallographic characterization and to deposit the resulting data in a public repository to benefit the wider scientific community.

G cluster_0 Current State cluster_1 Proposed Path cluster_2 Outcomes A 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL B Spectroscopic Data (NMR, MS) A->B C Computational Models A->C D Crystal Growth Protocol E X-ray Diffraction D->E F Definitive 3D Structure E->F G Validated SAR F->G H Polymorph Control F->H I Accurate In-Silico Models F->I

Caption: Logical flow from the current data gap to desired research outcomes.

References

  • MatDaCs. Cambridge Structure Database (CSD). [Link][1]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link][2]

  • re3data.org. Cambridge Structural Database. [Link][3]

  • Growing Science. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link][10]

  • Mague, J. T., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 7009. [Link][9]

  • CCDC. Search - Access Structures. [Link][11]

  • RCSB PDB. 3PY3. [Link][4]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. [Link][12]

  • ResearchGate. (PDF) 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. [Link][13]

  • DOI. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link][14]

  • SciSpace. The crystal structure of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, C12H9ClFN3. [Link][15]

  • Berman, H. M., et al. (2024). Protein Data Bank: supporting research and education worldwide through explorations of experimentally determined and computationally predicted atomic level 3D biostructures. Nucleic Acids Research. [Link][5]

  • de Ruyck, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1039. [Link][6]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a non-negotiable aspect of this responsibility. This guide provides a detailed, science-grounded protocol for the safe disposal of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, ensuring compliance and minimizing risk. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles.

Core Principles: Hazard Profile and Safety Imperatives

Understanding the specific hazards of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is the foundation of its safe handling and disposal. This compound is a halogenated pyridine derivative, a class of chemicals that requires specific waste management considerations.

Table 1: Chemical and Hazard Identification

Property Information
Chemical Name 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL
CAS Number 1881321-75-0[1]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Physical Form Solid
GHS Hazard Codes H302, H315, H319
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation

| Signal Word | Warning |

Causality of Hazard Classification: The primary driver for its specific disposal protocol is its chemical structure:

  • Halogenated Organic: The presence of a chlorine atom classifies this compound as a halogenated organic. These compounds must not be disposed of with non-halogenated organic waste.[2][3] The rationale is that improper or incomplete combustion of chlorinated substances can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[4] Therefore, high-temperature incineration in a specialized facility is the required disposal method.[5][6]

  • Pyridine Derivative: Pyridine-based compounds can be toxic and are often subject to stringent disposal regulations.[7]

  • Environmental Persistence: Chlorinated aromatic compounds can be recalcitrant to natural biodegradation, leading to persistence in the environment if not properly managed.[8][9]

The Three Pillars of Safe Disposal:

  • NEVER Sink Dispose: This compound must never be washed down the drain. Its potential toxicity to aquatic life and persistence makes this practice unsafe and non-compliant.[10][11]

  • ALWAYS Segregate Waste: This is the most critical step. This compound and all materials contaminated with it must be collected in a designated Halogenated Organic Waste container, separate from all other waste streams.[2][3]

  • ALWAYS Use Personal Protective Equipment (PPE): When handling the waste, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12][13]

Waste Characterization and Segregation Workflow

The decision to classify and segregate waste containing 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is the most important step in the disposal process. The following workflow must be strictly adhered to.

G Diagram 1: Waste Segregation Workflow A Waste Generation (e.g., Unused solid, contaminated gloves, weigh paper, spill cleanup material) B Is the waste 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL or contaminated with it? A->B C Classify as: HAZARDOUS HALOGENATED ORGANIC SOLID WASTE B->C  Yes D Follow disposal protocols for other specific waste streams (e.g., non-halogenated, aqueous) B->D  No E Package in a designated, clearly labeled, and sealed waste container. C->E F Store in designated Satellite Accumulation Area (SAA). E->F G Arrange pickup by institutional Environmental Health & Safety (EHS) for approved high-temperature incineration. F->G

Sources

Handling

Personal protective equipment for handling 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

An authoritative safety and operational guide for handling 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0), designed for research scientists and drug development professionals. Executive Summary & Chemical Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative safety and operational guide for handling 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol (CAS: 1881321-75-0), designed for research scientists and drug development professionals.

Executive Summary & Chemical Profile

3-Chloro-2-(cyclopentyloxy)pyridin-4-ol is a specialized halogenated heterocyclic building block frequently utilized in early-stage drug discovery and organic synthesis[1]. While its specific pharmacological toxicity is not fully mapped, its structural moieties—a chloropyridine core and a lipophilic cyclopentyloxy group—dictate strict handling protocols.

The Causality of Risk: Halogenated pyridines are notorious for their ability to be rapidly absorbed through intact skin, a risk that is significantly amplified when dissolved in common organic laboratory solvents (e.g., DMSO, DMF, or Dichloromethane)[2]. Furthermore, the addition of the cyclopentyloxy group increases the compound's partition coefficient (LogP), enhancing its lipophilicity and, consequently, its ability to permeate the lipid bilayers of human dermal tissue[3]. Inhalation of the aerosolized powder can lead to acute mucous membrane irritation and potential systemic hepatic strain[2].

Quantitative Physicochemical & Hazard Metrics

All quantitative data informing this safety protocol is summarized below for rapid risk assessment.

MetricValue / SpecificationOperational Implication
CAS Number 1881321-75-0Use for exact SDS and inventory tracking[1].
Molecular Weight 213.66 g/mol Determines stoichiometric calculations and vapor density.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and dust inhalation during weighing.
Primary Hazard Vectors Dermal absorption, InhalationRequires dual-barrier dermal protection and localized exhaust.
Waste Classification Halogenated OrganicMust not be mixed with non-halogenated solvent waste streams[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic halogenated heterocycles. You must implement a targeted, dual-barrier defense system.

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Double Gloving: Inner Nitrile (4-6 mil) + Outer Neoprene or Butyl rubber.Nitrile provides basic dexterity, but organic solvents (like DMSO) carrying the compound can permeate nitrile in minutes. Neoprene provides the necessary chemical resistance against the solvent carrier, preventing the API from reaching the skin[4].
Eye Protection Snug-fitting, indirect-vented chemical safety goggles.Standard safety glasses leave the orbital cavity exposed to airborne dust during weighing. Goggles prevent micro-particulate ingress.
Body Protection Flame-retardant (FR) lab coat + disposable chemical-resistant apron.The apron prevents accidental powder spills from embedding into the woven fabric of the lab coat, which could cause chronic dermal exposure.
Respiratory Fume Hood (Face velocity 80-100 fpm) OR N95/P100 particulate respirator.Prevents inhalation of aerosolized API dust. If weighing outside a hood (not recommended), a P100 mask is mandatory to filter >99.9% of airborne particles[3].

Standard Operating Procedure: Handling & Experimental Workflow

To ensure trustworthiness and safety, this protocol operates as a self-validating system . Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Pre-Operational Validation
  • Ventilation Check: Turn on the chemical fume hood. Validation: Check the digital monitor or tape a small piece of tissue to the sash; ensure the face velocity is actively pulling inward at 80–100 feet per minute (fpm).

  • Glove Integrity Test: Before donning the outer neoprene gloves, trap air inside the glove by rolling the cuff tightly. Validation: Squeeze the inflated glove and listen/feel for micro-leaks. Discard if any pressure is lost.

Step 2: Weighing and Transfer (Aerosolization Mitigation)

Causality: Static electricity inside plastic weighing enclosures can cause the powder to repel and aerosolize, increasing inhalation risk.

  • Wipe the exterior of the compound vial and the weighing balance with an anti-static static-dissipative wipe.

  • Place a pre-creased piece of anti-static weighing paper or a disposable conductive weigh boat onto the analytical balance inside the fume hood.

  • Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol.

  • Validation: Cap the source vial immediately after transfer before recording the final weight to prevent accidental cross-draft dispersion.

Step 3: Solubilization and Reaction Execution
  • Transfer the solid directly into the reaction vessel (e.g., a round-bottom flask).

  • Add the organic solvent (e.g., anhydrous DMF or DCM) slowly, washing down the sides of the flask to ensure no dry powder remains on the glass joints.

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) if the subsequent reaction is moisture-sensitive.

  • Validation: Visually inspect the solution. Ensure complete dissolution before removing the vessel from the fume hood for any analytical sampling.

Spill Remediation & Waste Disposal Plan

Halogenated pyridines require strict environmental containment to prevent ecological toxicity and regulatory violations[4].

Solid Powder Spill Protocol
  • Do not sweep. Sweeping aerosolizes the compound.

  • Cover the spill gently with damp disposable paper towels (dampened with water or a mild surfactant) to suppress dust.

  • Wipe the area inward from the edges to the center.

  • Place all contaminated wipes into a sealable biohazard or chemical waste bag.

  • Wash the surface with a 10% bleach solution or an appropriate laboratory detergent, followed by a water rinse.

Disposal Plan
  • Segregation: All liquid waste containing 3-Chloro-2-(cyclopentyloxy)pyridin-4-ol must be deposited into a designated Halogenated Organic Waste carboy.

  • Labeling: Clearly label the waste container with "Contains Halogenated Pyridines / Chlorinated Organics."

  • Solid Waste: Empty vials, contaminated spatulas, and doffed outer gloves must be placed in a solid hazardous waste bin, not the general municipal trash[4].

Workflow Visualization

Workflow N1 1. Pre-Operation Validation (Hood Velocity: 80-100 fpm) N2 2. Enclosed Weighing (Anti-static Mitigation) N1->N2 N3 3. Solubilization & Reaction (Closed System) N2->N3 N4 4. Decontamination (Surface Wipe & Doffing) N3->N4 N5 5. Waste Segregation (Halogenated Stream) N4->N5

Operational workflow for handling halogenated pyridinols safely.

References

  • National Institutes of Health (NIH). Nomination Background: o-Chloropyridine (Toxicity and Skin Absorption). Retrieved from:[Link]

  • National Research Council (US) Committee. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from:[Link]

  • PubChem (NIH). 3-Chloropyridine Hazard and Safety Profile. Retrieved from:[Link]

Sources

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